(E)-3,5,4'-Trimethoxystilbene
Overview
Description
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and others. These properties can give insights into how the compound might behave in different environments or applications.Scientific Research Applications
Pharmacological Action and Analysis Methods
- (E)-3,5,4'-Trimethoxystilbene (BTM-0512) is a resveratrol analog with diverse pharmacological actions, including anti-cancer, anti-allergic, estrogenic, antiangiogenic, and vascular-targeting properties. The development of a liquid chromatographic–mass spectrometric method has facilitated the quantification of this compound in biological matrices, contributing to a better understanding of its pharmacokinetics (Ma et al., 2007).
Anti-Mitotic and Anti-Cancer Properties
- The anti-mitotic activities of (E)-3,5,4'-Trimethoxystilbene and its analogs have been demonstrated in human colon cancer cell lines, where it significantly arrests growth and inhibits tubulin polymerization (Chabert et al., 2006).
- This compound's antiangiogenic and vascular-targeting activities, particularly in inhibiting endothelial cell proliferation and causing apoptosis in immature vessels, have been established, highlighting its potential in treating neovascularization in neoplasias and angioproliferative diseases (Belleri et al., 2005).
Enhancing Bioavailability and Cellular Uptake
- The anti-neoplastic, antiallergic, and anti-angiogenic activities of (E)-3,5,4'-Trimethoxystilbene have been linked to its structure, where methylation increases lipophilicity and potentially enhances cell membrane permeability. Research on beta-cyclodextrins' influence on its absorption highlights attempts to improve its solubility and uptake by biomembrane models (Sarpietro et al., 2010).
DNA Interactions and Protective Effects
- Studies have indicated that methoxylatedderivatives of resveratrol, including 3,5,4'-trimethoxystilbene, induce less DNA damage than resveratrol and offer protective effects against oxidative DNA damage. This highlights its potential in reducing DNA damage and its role in cancer prevention and therapy (Rossi et al., 2013).
Microbial Biosynthesis and Chemical Synthesis
- The biosynthesis of methylated resveratrol analogs, including 3,5,4'-trimethoxystilbene, has been achieved through the construction of an artificial biosynthetic pathway in E. coli. This represents a novel method for producing these compounds, offering potential for scalable production and application in health care and industrial materials (Kang et al., 2014).
- Additionally, the novel synthesis methods for various derivatives, such as (E)-4'-Amino-3,4,5-trimethoxystilbene, have been developed, showcasing the versatility and potential for structural modifications in this class of compounds (Li et al., 2011).
Safety And Hazards
This section would include information about the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
Future directions could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.
properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034889 | |
Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,5,4'-Trimethoxystilbene | |
CAS RN |
22255-22-7 | |
Record name | Resveratrol trimethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22255-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22255-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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